molecular formula C5H11NO4S2 B12114241 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) CAS No. 302902-56-3

3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI)

Cat. No.: B12114241
CAS No.: 302902-56-3
M. Wt: 213.3 g/mol
InChI Key: FTGXBHVAKXUVFB-UHFFFAOYSA-N
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Description

3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 It is characterized by the presence of a thiophene ring, a sulfonamide group, and a tetrahydro-N-methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) typically involves the reaction of thiophene derivatives with sulfonamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophenesulfonamide, tetrahydro-N-methyl-, 1,1-dioxide (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydro-N-methyl moiety and sulfonamide group make it a versatile compound for various applications .

Properties

CAS No.

302902-56-3

Molecular Formula

C5H11NO4S2

Molecular Weight

213.3 g/mol

IUPAC Name

N-methyl-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C5H11NO4S2/c1-6-12(9,10)5-2-3-11(7,8)4-5/h5-6H,2-4H2,1H3

InChI Key

FTGXBHVAKXUVFB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

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